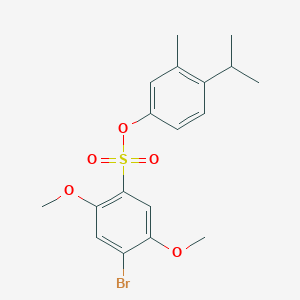

3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MDPBP and is a member of the cathinone class of drugs. MDPBP is a potent stimulant that has been shown to have similar effects to other stimulants such as amphetamines and cocaine.

Scientific Research Applications

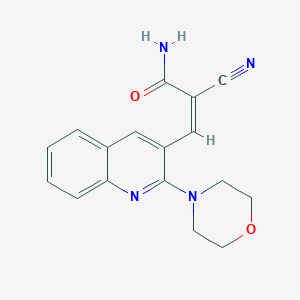

Hydromethylation Reactions

- Hydromethylation involves the addition of a hydrogen atom to an unsaturated carbon center. This compound can serve as a substrate for hydromethylation reactions, leading to the formation of new carbon-carbon bonds. Researchers have explored its use in the synthesis of complex organic molecules .

Catalytic Protodeboronation

- Protodeboronation is a process where boronic esters lose their boron atom to form a new bond. This compound has been employed in catalytic protodeboronation reactions, enabling the conversion of pinacol boronic esters into valuable products. Notably, it has been utilized in the total synthesis of natural products like δ-®-coniceine and indolizidine 209B .

Ligand for Palladium-Catalyzed Suzuki Coupling

- As a ligand, this compound participates in Suzuki coupling reactions , which create carbon-carbon bonds between aryl or vinyl halides and boronic acids. Researchers have used it to generate analogs of venlafaxine (an antidepressant) and explore novel drug candidates .

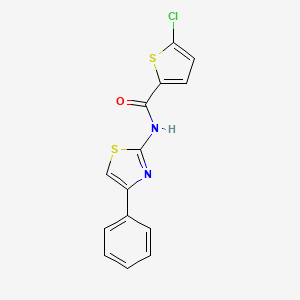

Antimicrobial Potential

- Some derivatives of this compound exhibit antimicrobial activity . Specifically, compounds 1a and 1b have demonstrated promising effects against microbial pathogens. Further research in this area could uncover new therapeutic agents .

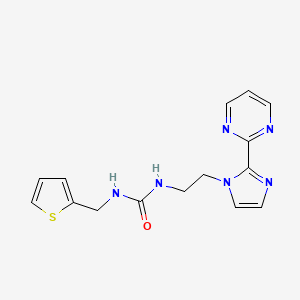

Synthesis of Regionally Regular Polythiophenes

- Researchers have investigated this compound’s role in the synthesis of polythiophenes with specific structural features. These polymers find applications in organic electronics, such as organic solar cells and field-effect transistors .

Functional Materials and Organic Synthesis

- Beyond the specific applications mentioned, this compound contributes to the broader field of organic synthesis . Its unique structure and reactivity make it valuable for designing functional materials, exploring new reaction pathways, and advancing synthetic methodologies .

properties

IUPAC Name |

(3-methyl-4-propan-2-ylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO5S/c1-11(2)14-7-6-13(8-12(14)3)24-25(20,21)18-10-16(22-4)15(19)9-17(18)23-5/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSZXIPFTHIEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434813.png)

![6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2434818.png)

![6-cyclopropyl-4-(3-fluorobenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2434823.png)

![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)

![3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid](/img/structure/B2434832.png)

![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)